molecular formula C14H17N3O B1369039 7-Methoxy-4-(piperazin-1-yl)quinoline CAS No. 4038-97-5

7-Methoxy-4-(piperazin-1-yl)quinoline

Cat. No. B1369039
CAS RN: 4038-97-5
M. Wt: 243.3 g/mol
InChI Key: UROPJUHDMCQLHY-UHFFFAOYSA-N
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Description

7-Methoxy-4-(piperazin-1-yl)quinoline (MPQ) is an organic compound that is widely used in scientific research applications. It is a quinoline derivative that has been used in a variety of biochemical and physiological experiments due to its unique properties. The compound has been found to have a wide range of effects, including inhibition of enzyme activity, modulation of cell signaling, and inhibition of cell growth.

Scientific Research Applications

Heterocyclic Building Blocks

“7-Methoxy-4-(piperazin-1-yl)quinoline” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities. They form the core structure of many pharmaceuticals and are used in the design of novel drugs .

Anticoronaviral Activity

Quinoline scaffold, which is a part of “7-Methoxy-4-(piperazin-1-yl)quinoline”, is one of the most intensively utilized pharmacophores in drug design because of the variety of activities demonstrated by different quinoline-based therapeutics or drug-candidates . A study mentioned the synthesis of novel chloroquine and hydroxychloroquine analogues, which are known for their anticoronaviral activity . Although the specific compound “7-Methoxy-4-(piperazin-1-yl)quinoline” was not mentioned, it’s plausible that it could be used in similar research given its structural similarity.

Antitumor Activity

Although there isn’t direct research available on “7-Methoxy-4-(piperazin-1-yl)quinoline” for its antitumor activity, related compounds have shown potential in this area . For instance, a study on “9-methoxy-6-(piperazin-1-yl)quinoline” indicated that it induced DNA damage in treated cells, even at a low concentration . This suggests that “7-Methoxy-4-(piperazin-1-yl)quinoline” might also have potential antitumor activity, but further research would be needed to confirm this.

Antimicrobial Agents

Again, while there isn’t direct research available on “7-Methoxy-4-(piperazin-1-yl)quinoline” as an antimicrobial agent, related compounds have been studied for this application . Given the structural similarity, it’s plausible that “7-Methoxy-4-(piperazin-1-yl)quinoline” could also be used in the design and synthesis of new antimicrobial agents.

properties

IUPAC Name

7-methoxy-4-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-18-11-2-3-12-13(10-11)16-5-4-14(12)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROPJUHDMCQLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589211
Record name 7-Methoxy-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4-(piperazin-1-yl)quinoline

CAS RN

4038-97-5
Record name 7-Methoxy-4-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-4-(piperazin-1-yl)quinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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